molecular formula C18H25ClN2O2S B2664460 (5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2320572-33-4

(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2664460
CAS RN: 2320572-33-4
M. Wt: 368.92
InChI Key: KJHKCWXMJOIBKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a one-pot reaction. Benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine react to form 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) . Subsequently, this imidazole derivative reacts with salts of first-row transition metals (such as Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to yield metal complexes .


Chemical Reactions Analysis

The compound and its metal complexes were evaluated for their antioxidant and antimicrobial activities. Notably, the metal complexes demonstrated greater antimicrobial efficacy compared to the ligand. Molecular docking studies supported the experimental results, revealing the antioxidant potential of the compoundsHL exhibited better antioxidant activity than the metal complexes .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2S/c1-23-17-4-3-14(19)13-16(17)18(22)21-8-2-7-20(9-10-21)15-5-11-24-12-6-15/h3-4,13,15H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHKCWXMJOIBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane

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